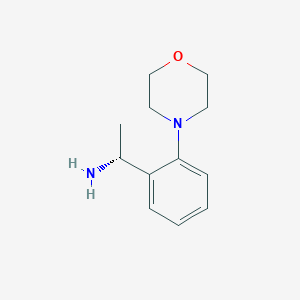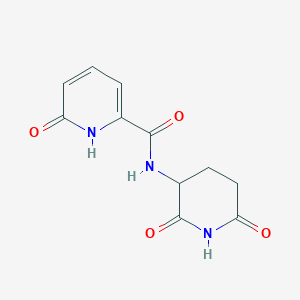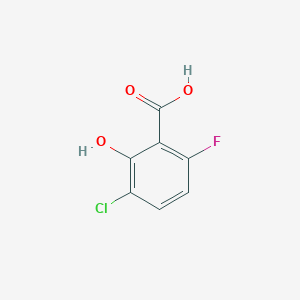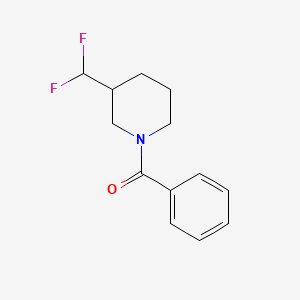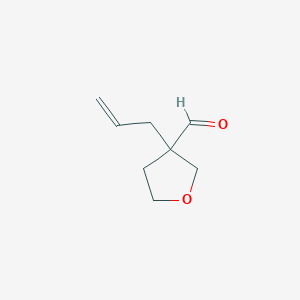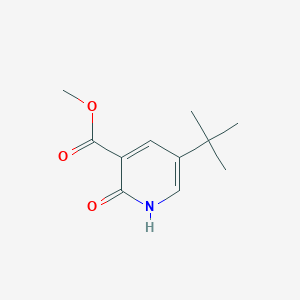
Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a tert-butyl group, a keto group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with an appropriate pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The keto and ester groups may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl tert-butyl ether (MTBE): A volatile organic compound used as a fuel additive.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and intermediate in organic synthesis.
tert-Butyl hydroperoxide: An organic peroxide used as an oxidizing agent.
Uniqueness
Methyl 5-(tert-butyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its combination of a pyridine ring with a tert-butyl group, keto group, and carboxylate ester group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 5-tert-butyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)7-5-8(10(14)15-4)9(13)12-6-7/h5-6H,1-4H3,(H,12,13) |
InChIキー |
AMZBTLMXTDKANN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CNC(=O)C(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


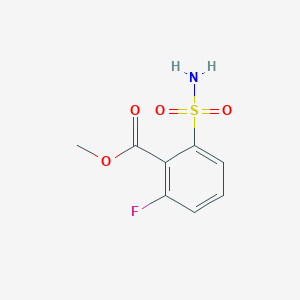
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
